molecular formula C10H11Br2NO B15385290 1-(3-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one

1-(3-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B15385290
M. Wt: 321.01 g/mol
InChI Key: AYJXPGSCFBTHAQ-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one is a brominated aromatic ketone featuring a phenyl ring substituted with an amino group at the 3-position and a bromomethyl group at the 5-position. The propanone chain at the 1-position is further brominated at the 3-carbon. This dual bromination (on both the phenyl ring and the propanone) distinguishes it from simpler brominated ketones.

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[3-amino-5-(bromomethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H11Br2NO/c11-2-1-10(14)8-3-7(6-12)4-9(13)5-8/h3-5H,1-2,6,13H2

InChI Key

AYJXPGSCFBTHAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)CCBr)N)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related brominated or ketone-containing analogs:

Compound Name Molecular Formula Key Substituents/Functional Groups Notable Properties/Activities References
1-(3-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one C${10}$H${10}$Br$_2$NO 3-Amino-5-(bromomethyl)phenyl; 3-bromopropanone Potential alkylation sites, H-bonding via NH$_2$
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole C${14}$H${10}$ClFN$_4$O Triazole core; chloro/fluorophenoxy substituents Anticonvulsant ED$_{50}$ = 1.4 mg/kg
2-[3-(Bromomethyl)phenyl]thiophene C${11}$H$9$BrS Bromomethyl-phenyl; thiophene ring mp = 57°C; used in materials chemistry
1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate C$9$H$8$BrN$_3$·HBr Bromomethyl-phenyl; triazole ring mp >280°C (dec.); high thermal stability
1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one C${17}$H${14}$BrNO$_3$S Bromomethyl-indole; phenylsulfonyl; propanone Reactivity in indole-based synthesis
3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one C${21}$H${17}$BrClNO Bromoanilino; chlorophenyl; propanone Crystallizes via N–H⋯O H-bonding

Key Differences and Implications

  • Amino Group vs. Heterocyclic Cores: The target’s amino group contrasts with triazole () or indole () heterocycles. While triazoles exhibit anticonvulsant activity , the amino group in the target may enhance solubility in protic solvents or enable Schiff base formation .
  • Bromination Patterns: Dual bromination (phenyl and propanone) differentiates the target from mono-brominated analogs like 2-[3-(bromomethyl)phenyl]thiophene . This could increase electrophilicity, favoring nucleophilic substitution reactions.
  • Thermal Stability : Triazole derivatives (e.g., 1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide) exhibit high thermal stability (mp >280°C) , whereas the target’s melting point is unreported but likely lower due to less rigid substituents.
  • Biological Activity: The triazole in shows potent anticonvulsant activity, but the target’s bioactivity remains unstudied. Its bromine-rich structure may confer distinct pharmacokinetic properties, such as increased lipophilicity compared to non-halogenated cathinones ().

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